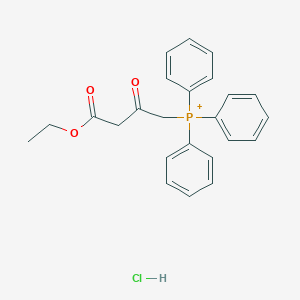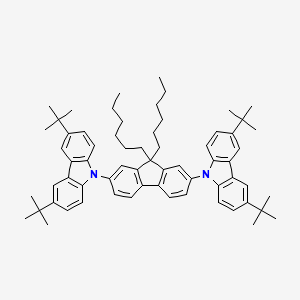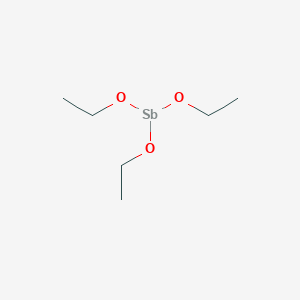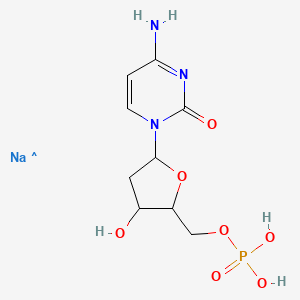
N-acetyl-L-((13)C4)aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is a labeled compound used in various scientific research applications. It is a derivative of N-Acetyl-L-aspartic acid, where the carbon atoms at positions 1, 2, 3, and 4 are replaced with the isotope carbon-13. This isotopic labeling makes it particularly useful in studies involving metabolic pathways and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-aspartic acid-1,2,3,4-13C4 typically involves the acetylation of L-aspartic acid with acetic anhydride in the presence of a catalyst. The isotopic labeling is achieved by using carbon-13 labeled reagents. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of N-Acetyl-L-aspartic acid-1,2,3,4-13C4 follows similar synthetic routes but on a larger scale. The process involves using high-purity carbon-13 labeled reagents and advanced purification techniques to achieve the required isotopic purity and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-acids.
Reduction: Selective reduction can lead to the formation of protected homoserine γ-lactones.
Substitution: It can participate in substitution reactions to form derivatives like racemic amino substituted succinimide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-L-aspartic acid, such as protected homoserine γ-lactones and racemic amino substituted succinimide .
Aplicaciones Científicas De Investigación
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies involving metabolic pathways and molecular interactions.
Biology: Helps in understanding the metabolic processes in organisms.
Medicine: Used in research related to neurological disorders and brain metabolism.
Industry: Employed in the synthesis of peptides and other complex molecules
Mecanismo De Acción
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 exerts its effects by participating in metabolic pathways. It is synthesized in the mitochondria from aspartic acid and acetyl-coenzyme A. It may function as a neurotransmitter in the brain by acting on metabotropic glutamate receptors . The molecular targets and pathways involved include the central nervous system, where it plays a role in neuronal health and function .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-aspartic acid: The non-labeled version of the compound.
N-Acetyl-1-13C-L-aspartic acid: Labeled at a single carbon position.
N-Acetyl-S-aspartic acid: Another derivative with slight structural differences
Uniqueness
N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is unique due to its multiple carbon-13 labels, making it highly valuable for detailed metabolic studies. Its isotopic labeling allows for precise tracking and analysis in various research applications, providing insights that non-labeled or single-labeled compounds cannot offer .
Propiedades
Fórmula molecular |
C6H9NO5 |
|---|---|
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
(2S)-2-acetamido(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2+1,4+1,5+1,6+1 |
Clave InChI |
OTCCIMWXFLJLIA-OCZMAYJFSA-N |
SMILES isomérico |
CC(=O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O |
SMILES canónico |
CC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)











